Methyl 3-(3,4,5-trimethoxyphenyl)acrylate
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Overview
Description
Methyl 3-(3,4,5-trimethoxyphenyl)acrylate is an organic compound with the molecular formula C13H16O5. It is a derivative of cinnamic acid and features a trimethoxyphenyl group attached to an acrylate moiety. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(3,4,5-trimethoxyphenyl)acrylate can be synthesized through several methods. One common approach involves the esterification of 3-(3,4,5-trimethoxyphenyl)acrylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,4,5-trimethoxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the acrylate moiety to an alkane or alcohol.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3-(3,4,5-trimethoxyphenyl)acrylic acid or 3-(3,4,5-trimethoxyphenyl)acetaldehyde.
Reduction: Formation of 3-(3,4,5-trimethoxyphenyl)propionic acid or 3-(3,4,5-trimethoxyphenyl)propanol.
Substitution: Formation of brominated or nitrated derivatives of the trimethoxyphenyl group.
Scientific Research Applications
Methyl 3-(3,4,5-trimethoxyphenyl)acrylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Studied for its role in drug development, particularly in designing compounds with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Methyl 3-(3,4,5-trimethoxyphenyl)acrylate involves its interaction with various molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes. Additionally, the acrylate moiety can undergo Michael addition reactions, forming covalent bonds with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl cinnamate: Similar structure but lacks the trimethoxyphenyl group.
Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate: Similar structure with an ethyl ester instead of a methyl ester.
3,4,5-Trimethoxycinnamic acid: Similar structure but with a carboxylic acid group instead of an acrylate moiety.
Uniqueness
Methyl 3-(3,4,5-trimethoxyphenyl)acrylate is unique due to the presence of both the trimethoxyphenyl group and the acrylate moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Biological Activity
Methyl 3-(3,4,5-trimethoxyphenyl)acrylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves the methylation of sinapic acid followed by an amidation reaction. The compound can be synthesized with high yields, making it accessible for further biological evaluation .
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antiproliferative Effects : It has been shown to inhibit the growth of cancer cells. For instance, studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in MCF-7 breast cancer cells .
- Antibacterial Properties : Preliminary evaluations indicate that derivatives of this compound possess antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Tubulin Polymerization Inhibition : The compound has been associated with the inhibition of tubulin polymerization, which is a critical mechanism for its antiproliferative effects .
Antiproliferative Activity
A series of studies have quantified the antiproliferative effects of this compound. For example:
- IC50 Values : In MCF-7 cells, the IC50 value was found to be approximately 2.57 μM for related compounds with similar structures . This indicates a potent cytotoxic effect.
- Mechanism of Action : The compound induces apoptosis through mitochondrial depolarization and activation of caspase pathways. Flow cytometry analyses reveal that treated cells exhibit G2/M phase arrest and increased expression of pro-apoptotic genes such as p53 and Bax while decreasing anti-apoptotic Bcl-2 levels .
Antibacterial Activity
The antibacterial potential of this compound has been evaluated against various bacterial strains:
Compound | MIC (μg/mL) | Activity Type |
---|---|---|
3c | 13.67 | Against S. aureus |
5a | 15.63 | Against S. aureus |
These results demonstrate promising antibacterial activity with a concentration-dependent effect observed during testing .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has revealed that compounds with multiple methoxy groups tend to exhibit enhanced biological activity compared to their mono-substituted counterparts. This suggests that the trimethoxy substitution pattern is crucial for the observed pharmacological effects .
Case Studies
- MCF-7 Cell Line Study : A study focused on the cytotoxic effects of this compound on MCF-7 cells showed significant apoptosis induction and cell cycle arrest at G2/M phase. The study highlighted the role of mitochondrial pathways in mediating these effects .
- Antibacterial Evaluation : Another investigation assessed the antibacterial properties against various strains, demonstrating that derivatives exhibited stronger activity against Gram-positive bacteria compared to Gram-negative strains .
Properties
IUPAC Name |
methyl 3-(3,4,5-trimethoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-15-10-7-9(5-6-12(14)17-3)8-11(16-2)13(10)18-4/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXHCGFNNUQTEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.